An In-Depth Technical Guide to the Olmesartan Dimer Ester Impurity: Structure, Formation, and Analytical Control
An In-Depth Technical Guide to the Olmesartan Dimer Ester Impurity: Structure, Formation, and Analytical Control
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Olmesartan medoxomil is a potent angiotensin II receptor antagonist widely prescribed for the management of hypertension.[1] As a prodrug, it is rapidly hydrolyzed in the body to its active metabolite, olmesartan. The chemical stability and purity of the active pharmaceutical ingredient (API), olmesartan medoxomil, are critical determinants of the final drug product's safety and efficacy. The presence of impurities, which can arise during synthesis, storage, or formulation, is a major concern for pharmaceutical manufacturers and regulatory bodies.[2] Among the known related substances, the olmesartan dimer ester impurity represents a significant challenge due to its structural similarity to the parent molecule and its potential to form under various conditions.
This technical guide provides a comprehensive overview of the olmesartan dimer ester impurity, delving into its chemical structure, mechanisms of formation, and the analytical strategies required for its detection, quantification, and control. This document is intended to serve as a key resource for professionals engaged in the development, manufacturing, and quality control of olmesartan-based therapeutics.
Section 1: Chemical Identity and Structure
The olmesartan dimer ester is a process-related impurity and a degradation product that is crucial to monitor.[3][4] Its formation involves the covalent linking of two olmesartan molecules through an ester bond. This structural modification results in a distinct chemical entity with unique physicochemical properties.
Key Chemical Identifiers
The unambiguous identification of this impurity is foundational for its study and control. The key identifiers are summarized in the table below.
| Identifier | Value | References |
| CAS Number | 1040250-19-8 | [5][6][7] |
| Molecular Formula | C48H50N12O5 | [5][6][8] |
| Molecular Weight | ~875.0 g/mol | [6][8][9] |
| Common Synonyms | Olmesartan Dimer, Olmesartan Medoxomil Impurity IV, USP Impurity C | [8][9][10] |
| IUPAC Name | 5-[2-[5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbonyl]oxypropan-2-yl]-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | [8][9] |
Structural Elucidation
The structure of the olmesartan dimer ester features an ester linkage between the tertiary hydroxyl group of the 4-(1-hydroxy-1-methylethyl) moiety on one olmesartan molecule and the carboxylic acid group on the imidazole ring of a second olmesartan molecule. This dimerization results in a molecule with approximately double the molecular weight of the parent drug, a key feature leveraged in its analytical detection by mass spectrometry. The structural confirmation in research settings is typically achieved through a combination of advanced analytical techniques, including Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.[3][11]
Caption: Chemical structure of the Olmesartan Dimer Ester Impurity.
Section 2: Mechanism of Formation
Understanding the formation pathways of the dimer impurity is essential for developing effective control strategies. Its genesis is primarily linked to two scenarios: as a by-product during API synthesis and as a degradant during storage, particularly under stress conditions.
The predominant mechanism is an intermolecular esterification reaction.[4] This occurs when the active metabolite, olmesartan acid—which possesses a free carboxylic acid—reacts with the tertiary hydroxyl group present on another molecule of olmesartan. Olmesartan acid can be present as a starting material impurity or can be formed in situ by the hydrolysis of the olmesartan medoxomil prodrug.[10]
Conditions that favor this reaction include:
-
Heat and Humidity: Elevated temperatures and the presence of moisture can accelerate the initial hydrolysis of olmesartan medoxomil to olmesartan acid, providing the necessary reactant for dimerization. Studies have shown the impurity level reaching 0.72% after 6 months of storage at 40°C and 75% relative humidity.[3][10]
-
Acidic/Basic Conditions: Forced degradation studies demonstrate that both acidic and basic environments can promote the degradation of olmesartan medoxomil, potentially leading to the formation of the dimer and other related substances.[12][13]
-
Process Conditions: During API synthesis, residual olmesartan acid, in conjunction with specific reaction conditions like temperature and catalysts, can lead to the formation of the dimer as a process-related impurity.[5][]
Caption: Formation pathway of the Olmesartan Dimer Ester Impurity.
Section 3: Analytical Methodologies for Detection and Quantification
Robust analytical methods are required to accurately identify and quantify the olmesartan dimer ester impurity in both the API and the finished drug product. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely employed technique for this purpose.[15][16][17]
High-Performance Liquid Chromatography (HPLC)
The goal of the HPLC method is to achieve adequate separation of the dimer impurity from the olmesartan main peak and other related substances. Due to its higher molecular weight and potential difference in polarity, the dimer can be effectively resolved using standard C8 or C18 columns.
| Parameter | Typical Condition | Rationale / Field Insight |
| Column | C18 or C8, 150/250 mm x 4.6 mm, 5 µm | C18 columns provide excellent hydrophobic retention, which is necessary to resolve structurally similar compounds. The choice between C18 and C8 depends on the required selectivity and retention time for all specified impurities. |
| Mobile Phase A | Aqueous Buffer (e.g., 0.015 M Potassium Phosphate) | A buffered mobile phase is critical for maintaining a consistent pH, which ensures reproducible retention times and peak shapes for ionizable compounds like olmesartan. |
| Mobile Phase B | Organic Solvent (e.g., Acetonitrile) | Acetonitrile is a common choice due to its low UV cutoff and efficient elution strength for resolving pharmaceutical compounds. |
| Elution Mode | Gradient | A gradient elution is typically necessary to resolve early-eluting polar impurities from the main API peak and the later-eluting, more non-polar dimer impurity within a reasonable run time. |
| Flow Rate | 1.0 mL/min | This is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure. |
| Detection | UV/PDA at ~250-260 nm | Olmesartan and its impurities contain chromophores that absorb strongly in this UV range, allowing for sensitive detection. A Photo Diode Array (PDA) detector is preferred as it provides peak purity information.[18] |
| Column Temp. | 30°C | Maintaining a constant column temperature is crucial for ensuring the reproducibility of retention times. |
This protocol is a self-validating system, ensuring that the results are accurate and reproducible.
-
Diluent Preparation: Prepare a mixture of acetonitrile and water (e.g., 50:50 v/v). This composition is chosen to ensure the solubility of both the API and its impurities.
-
Standard Solution Preparation:
-
Accurately weigh a certified reference standard of the Olmesartan Dimer Ester Impurity.
-
Dissolve and dilute it in the diluent to a known final concentration (e.g., corresponding to the specification limit, such as 0.15% of the sample concentration). The use of a certified standard is the cornerstone of trustworthy quantification.
-
-
Sample Solution Preparation:
-
Accurately weigh the olmesartan medoxomil sample (API or powdered tablets).
-
Dissolve and dilute in the diluent to a final target concentration (e.g., 1.0 mg/mL). Ensure complete dissolution, using sonication if necessary.
-
-
System Suitability:
-
Inject a resolution solution (containing both olmesartan and the dimer impurity) to verify that the chromatographic system can adequately separate the two peaks (Resolution > 2.0).
-
Perform replicate injections of the standard solution to confirm system precision (RSD < 5.0%). This step validates that the system is performing correctly before analyzing any samples.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. Calculate the amount of the dimer impurity in the sample by comparing the peak area of the impurity in the sample chromatogram to the peak area of the standard in the standard chromatogram.
Advanced Analytical Techniques
For initial identification and structural confirmation, hyphenated techniques are indispensable:
-
LC-MS/MS: Provides molecular weight and fragmentation data, which is crucial for confirming the identity of the impurity without requiring isolation.[3][19]
-
LC-NMR: Allows for the direct acquisition of NMR spectra of the impurity post-chromatographic separation, providing definitive structural information.[3]
Caption: General workflow for the HPLC analysis of the Dimer Impurity.
Section 4: Control Strategies and Regulatory Perspective
Controlling the level of the olmesartan dimer ester impurity is a critical aspect of ensuring drug product quality. The strategy is multifaceted, involving control of raw materials, optimization of the manufacturing process, and appropriate stability testing.
-
Process Optimization: Manufacturing process parameters such as temperature, pH, and reaction time must be carefully optimized to minimize the formation of the dimer.[] Reducing the presence of water and controlling the amount of residual olmesartan acid in key intermediates are vital steps.
-
Forced Degradation Studies: As mandated by ICH guidelines, forced degradation studies are performed to identify potential degradation products like the dimer ester.[12] This data is used to develop stability-indicating analytical methods and to understand how the drug product should be formulated and packaged to ensure stability throughout its shelf life.
-
Setting Specifications: Based on toxicological data and regulatory guidelines (ICH Q3A/Q3B), a specification limit is established for the olmesartan dimer ester impurity. This limit is typically not more than 0.2-0.3% for an individual identified impurity.[20] Adherence to this limit is monitored for batch release and during stability studies.
-
Reference Standard: The availability and use of a highly pure, well-characterized reference standard of the olmesartan dimer ester impurity is essential for the accurate validation of analytical methods and for the routine quantification of the impurity in quality control laboratories.[4][5]
Conclusion
The olmesartan dimer ester is a critical impurity that requires diligent monitoring and control throughout the lifecycle of olmesartan medoxomil drug products. Its formation through intermolecular esterification highlights the importance of understanding the degradation pathways of the API. With a robust control strategy, underpinned by validated, stability-indicating HPLC methods and a thorough understanding of the molecule's chemistry, drug developers and manufacturers can ensure that their products consistently meet the highest standards of quality, safety, and efficacy.
References
- The Science Behind Olmesartan Dimer Ester Impurity: A Chemical Perspective.
-
Vankawala, H., et al. (2012). Synthesis and Characterization of Process-Related Impurities of Antihypertensive Drug Olmesartan Medoxomil. Journal of Chemistry. [Link]
-
Patel, R. A., et al. (2015). Forced Degradation Studies of Olmesartan Medoxomil and Characterization of Its Major Degradation Products by LC-MS/MS, NMR, IR and TLC. Asian Journal of Pharmaceutical Analysis. [Link]
-
Murakami, T., et al. (2008). Identification of a degradation product in stressed tablets of olmesartan medoxomil by the complementary use of HPLC hyphenated techniques. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 553-559. [Link]
-
Identification and characterization of impurity in olmesartan medoxomil bulk drug. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Reddy, G. K., et al. (2010). Synthesis of related substances of olmesartan medoxomil, anti-hypertensive drug. ARKIVOC. [https://www.semantic scholar.org/paper/Synthesis-of-related-substances-of-olmesartan-anti-Reddy-Srinivas/118b6256f67566d3a82531e21b83d8a8767e7163]([Link] scholar.org/paper/Synthesis-of-related-substances-of-olmesartan-anti-Reddy-Srinivas/118b6256f67566d3a82531e21b83d8a8767e7163)
-
Rao, C., et al. (2012). Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil. American Journal of Analytical Chemistry. [Link]
-
Patel, R. A., et al. (2015). Forced Degradation Studies of Olmesartan Medoxomil and Characterization of Its Major Degradation Products by LC-MS/MS, NMR, IR and TLC. Asian Journal of Pharmaceutical Analysis. [Link]
-
Olmesartan dimer ester. PubChem. [Link]
-
Dąbrowska, M., et al. (2015). Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Molecules. [Link]
-
Olemesartan Medoxomil Substantially Free From Dimer Impurity. Quick Company. [Link]
-
Olmesartan Impurities and Related Compound. Veeprho. [Link]
-
Chromatogram of olmesartan medoxomil degraded with acid hydrolysis. ResearchGate. [Link]
- Preparation and separation method of olmesartan medoxomil dimer impurities.
-
Yang, L., et al. (2022). Identification, Synthesis, and Comprehension of an Imidazole N-3 Regioisomeric Impurity of Olmesartan Medoxomil Key Intermediate. Organic Process Research & Development. [Link]
-
Srinivas, A., & Sneha, Y. (2014). STABILITY INDICATING FORCED DEGRADATION RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF OLMESARTAN MEDOXOMIL. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Sharma, R. N., & Pancholi, S. S. (2010). RP-HPLC-DAD method for determination of olmesartan medoxomil in bulk and tablets exposed to forced conditions. Acta Pharmaceutica. [Link]
-
Johnson, C. E., et al. (2012). Stability of Olmesartan Medoxomil Extemporaneous Suspensions. The Annals of Pharmacotherapy. [Link]
-
Percent degradation of olmesartan medoxomil and retention time of degradation products. ResearchGate. [Link]
-
Olmesartan-impurities. Pharmaffiliates. [Link]
-
A New Analytical Method Validation and Quantification of Olmesartan Medoxomil and its related impurities in bulk drug product by HPLC. ProQuest. [Link]
-
Analytical Study and Impurity Profiling of Fixed Doses Combination of Amlodipine, Hydrochlorothiazide and Olmesartan by RP-HPLC. Semantic Scholar. [Link]
-
Analytical Techniques for Olmesartan Assessment: A Comprehensive Review from an Instrumental Statistics Perspective. ResearchGate. [Link]
-
Simultaneous Quantitative Analysis of Olmesartan Medoxomil and Amlodipine Besylate in Plasma by High-performance Liquid Chromatography Technique. National Center for Biotechnology Information. [Link]
-
Olmesartan Dimer Ester. Veeprho. [Link]
-
Olmesartan dimer ester. SynThink. [Link]
- Synthesis method of olmesartan dimer.
-
Olmesartan & Its Impurities. SynZeal. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Identification of a degradation product in stressed tablets of olmesartan medoxomil by the complementary use of HPLC hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Olemesartan Medoxomil Substantially Free From Dimer Impurity. [quickcompany.in]
- 5. nbinno.com [nbinno.com]
- 6. clearsynth.com [clearsynth.com]
- 7. OlMesartan DiMer Ester IMpurity | 1040250-19-8 [chemicalbook.com]
- 8. Olmesartan dimer ester | C48H50N12O5 | CID 71476577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. veeprho.com [veeprho.com]
- 10. CN111004223A - Preparation and separation method of olmesartan medoxomil dimer impurities - Google Patents [patents.google.com]
- 11. tsijournals.com [tsijournals.com]
- 12. scirp.org [scirp.org]
- 13. researchgate.net [researchgate.net]
- 15. A New Analytical Method Validation and Quantification of Olmesartan Medoxomil and its related impurities in bulk drug product by HPLC - ProQuest [proquest.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. foundryjournal.net [foundryjournal.net]
- 18. hrcak.srce.hr [hrcak.srce.hr]
- 19. ajpaonline.com [ajpaonline.com]
- 20. veeprho.com [veeprho.com]
